1-bromo-9H-fluoren-9-one
Overview
Description
1-Bromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H7BrO. It is a derivative of fluorenone, where a bromine atom is substituted at the first position of the fluorenone structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It is known that this compound is used as a precursor in the synthesis of various organic electronic materials .
Mode of Action
It is known to be involved in the palladium catalyzed carbonylative multiple c-c bond formation . This process involves the formation of multiple carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds.
Biochemical Pathways
1-Bromo-9H-Fluoren-9-One is involved in the synthesis of Fluoren-9-ones and Ladder-Type Oligo-p-phenylene Cores via Palladium Catalyzed Carbonylative Multiple C-C Bond Formation . Fluorinated fluorenones, which can be derived from this compound, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a molecular weight of 2591 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of various organic compounds. For example, it is used in the production of Fluoren-9-ones and Ladder-Type Oligo-p-phenylene Cores .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reactions involving this compound are typically carried out under a carbon monoxide atmosphere with a balloon fitted on a Schlenk tube . The reactions are also monitored by thin-layer chromatography to ensure completion .
Preparation Methods
1-Bromo-9H-fluoren-9-one can be synthesized through several methods. One common synthetic route involves the bromination of 9H-fluoren-9-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions. The compound is then purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
1-Bromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For example, the carbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-9H-fluoren-9-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biological research to study the effects of brominated compounds on biological systems.
Chemical Research: The compound is used in various chemical research studies to investigate its reactivity and properties.
Comparison with Similar Compounds
1-Bromo-9H-fluoren-9-one can be compared with other similar compounds, such as:
9-Fluorenone: This compound is the parent structure of this compound and lacks the bromine substitution. It has similar reactivity but different properties due to the absence of the bromine atom.
2-Bromo-9H-fluoren-9-one: This compound has the bromine atom substituted at the second position instead of the first. It exhibits different reactivity and properties compared to this compound.
9-Hydroxyfluorene: This compound has a hydroxyl group instead of a carbonyl group.
This compound is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
1-bromofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUOHDHFCBGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958016 | |
Record name | 1-Bromo-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36804-63-4 | |
Record name | 36804-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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